molecular formula C16H10Cl2N2O B2825087 (E)-1-(2-(2,6-dichlorophenyl)hydrazono)naphthalen-2(1H)-one CAS No. 307511-28-0

(E)-1-(2-(2,6-dichlorophenyl)hydrazono)naphthalen-2(1H)-one

Cat. No. B2825087
CAS RN: 307511-28-0
M. Wt: 317.17
InChI Key: LGUMGHGLOSMQAW-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Antibacterial Activity

The compound (E)-1-(2-(2,6-dichlorophenyl)hydrazono)naphthalen-2(1H)-one has been studied for its antibacterial potential. Research has demonstrated that certain derivatives of this compound exhibit varying degrees of inhibitory effects on the growth of bacterial species, underlining its potential utility in antibacterial applications (Chaabane Chiter et al., 2020).

Organic Photovoltaics

In the field of organic photovoltaics, naphthalene-1,8-diylbis derivatives, which are structurally similar to the subject compound, have been explored. These compounds have shown promise in improving the performance of organic solar cells, particularly in enhancing the power conversion efficiency (Jingshuai Zhu et al., 2018).

Organic Light Emitting Diodes (OLEDs)

Research has also been conducted on organotin compounds derived from Schiff bases, closely related to the compound , for their application in organic light emitting diodes. These studies have focused on understanding their chemical structure, photophysical properties, and potential use in fabricating OLEDs with specific characteristics (M. C. García-López et al., 2014).

Electron Transfer Mechanisms

The compound's structural analogs have been investigated for their electron transfer mechanisms in diiron hexacarbonyl complexes. These studies are significant in understanding the electrochemical behavior of these complexes, which is crucial in various applications, including catalysis and energy storage (Guifen Qian et al., 2015).

Synthesis of Novel Derivatives

Additionally, the synthesis of novel spiro-naphthalene derivatives, which are structurally related to the compound, has been explored. These derivatives have potential pharmaceutical applications and their synthesis involves advanced chemical techniques, highlighting the compound's versatility in chemical synthesis (Lange Yakubu Saleh et al., 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes recommended handling and storage procedures .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-12-6-3-7-13(18)16(12)20-19-15-11-5-2-1-4-10(11)8-9-14(15)21/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNYXAYZMSEGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC=C3Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-(2,6-dichlorophenyl)hydrazono)naphthalen-2(1H)-one

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